4-methoxyphenyl cyclobutanecarboxylate
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Overview
Description
4-methoxyphenyl cyclobutanecarboxylate is an organic compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.2378 g/mol This compound features a cyclobutane ring attached to a carboxylic acid group and a 4-methoxyphenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclobutanecarboxylic acid, 4-methoxyphenyl ester typically involves the esterification of cyclobutanecarboxylic acid with 4-methoxyphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows: [ \text{Cyclobutanecarboxylic acid} + \text{4-Methoxyphenol} \xrightarrow{\text{Acid Catalyst}} \text{4-methoxyphenyl cyclobutanecarboxylate} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of cyclobutanecarboxylic acid, 4-methoxyphenyl ester may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-methoxyphenyl cyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products:
Oxidation: 4-methoxybenzoic acid.
Reduction: 4-methoxybenzyl alcohol.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Scientific Research Applications
4-methoxyphenyl cyclobutanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclobutanecarboxylic acid, 4-methoxyphenyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can further participate in biochemical reactions. The methoxy group can influence the compound’s reactivity and binding affinity to specific enzymes and receptors.
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: A precursor to cyclobutanecarboxylic acid, 4-methoxyphenyl ester.
4-Methoxybenzoic acid: Shares the methoxyphenyl group but lacks the cyclobutane ring.
Cyclobutylamine: Another derivative of cyclobutanecarboxylic acid with an amine group instead of an ester.
Uniqueness: 4-methoxyphenyl cyclobutanecarboxylate is unique due to its combination of a cyclobutane ring and a methoxyphenyl ester group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H14O3 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
(4-methoxyphenyl) cyclobutanecarboxylate |
InChI |
InChI=1S/C12H14O3/c1-14-10-5-7-11(8-6-10)15-12(13)9-3-2-4-9/h5-9H,2-4H2,1H3 |
InChI Key |
DNZCZKNTHJOOQO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC(=O)C2CCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2CCC2 |
Origin of Product |
United States |
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